Product packaging for Methyl 5-nitro-2-furoate(Cat. No.:CAS No. 1874-23-3)

Methyl 5-nitro-2-furoate

Cat. No.: B157080
CAS No.: 1874-23-3
M. Wt: 171.11 g/mol
InChI Key: UTLKCGPAJUYGOM-UHFFFAOYSA-N
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Description

Methyl 5-nitro-2-furoate is a carboxylic ester. It derives from a 2-furoic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5NO5 B157080 Methyl 5-nitro-2-furoate CAS No. 1874-23-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-nitrofuran-2-carboxylate
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InChI

InChI=1S/C6H5NO5/c1-11-6(8)4-2-3-5(12-4)7(9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UTLKCGPAJUYGOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO5
Source PubChem
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DSSTOX Substance ID

DTXSID50172049
Record name Methyl 5-nitro-2-furoate
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Molecular Weight

171.11 g/mol
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CAS No.

1874-23-3
Record name Methyl 5-nitro-2-furoate
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Record name Methyl 5-nitro-2-furoate
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Contextualization Within the Nitrofuran Class of Heterocyclic Compounds

Methyl 5-nitro-2-furoate belongs to the nitrofuran class of heterocyclic compounds. chemicalbook.com Nitrofurans are characterized by a five-membered furan (B31954) ring bearing a nitro (-NO₂) group. This class of compounds has a long history in medicinal chemistry, with several members having been used as antibacterial agents. nih.gov The presence of the nitro group is crucial to their biological activity, often undergoing enzymatic reduction within target cells to produce reactive intermediates that can damage cellular components. nih.gov

The study of nitrofurans has seen a revival in recent years, driven by the pressing need for new antibiotics to combat the rise of multidrug-resistant bacteria. nih.gov Researchers are exploring novel nitrofuran derivatives with improved efficacy and reduced toxicity. nih.gov this compound serves as a key starting material in these endeavors, providing a readily available scaffold for chemical modification. guidechem.com

Significance of the Furan Ring System in Medicinal Chemistry

The furan (B31954) ring is a privileged scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds and approved drugs. ontosight.aiutripoli.edu.lynih.gov This five-membered aromatic heterocycle, containing one oxygen atom, can participate in various non-covalent interactions with biological targets such as enzymes and receptors. ontosight.ai

The versatility of the furan ring allows for the introduction of various substituents at different positions, enabling chemists to fine-tune the pharmacological properties of a molecule. utripoli.edu.ly Furan derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. utripoli.edu.ly The incorporation of a furan ring into a drug candidate can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Overview of Research Trajectories for Nitrofurans

Established Synthesis Pathways

The conventional synthesis of this compound primarily relies on two well-established chemical transformations: modified Meerwein arylation and the direct esterification of its corresponding carboxylic acid.

Modified Meerwein Arylation Approaches

The Meerwein arylation is a classic organic reaction that involves the addition of an aryl diazonium salt to an electron-deficient alkene, typically catalyzed by a metal salt like copper(II) chloride. chemrxiv.orgmdpi.com This reaction proceeds via a radical mechanism following the loss of nitrogen gas from the diazonium salt. mdpi.com

While not a direct synthesis of the title compound, a modified Meerwein arylation has been successfully employed to synthesize a structurally related compound, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate. chemrxiv.org In this approach, an aniline (B41778) derivative (2-fluoro-4-nitroaniline) is first converted to its diazonium salt using sodium nitrite (B80452) and hydrochloric acid at low temperatures. chemrxiv.org This reactive intermediate is then added to a solution containing methyl 2-furoate and a copper(II) chloride catalyst. chemrxiv.org The aryl radical generated from the diazonium salt adds to the furan (B31954) ring, leading to the formation of the C-C bond and the final arylated furan product. chemrxiv.orgmdpi.com This methodology demonstrates the potential of Meerwein arylation for the C-5 functionalization of furan rings, a key step that could be adapted for the synthesis of various substituted furan derivatives.

Esterification of 5-nitro-2-furancarboxylic Acid

A more direct and common route to this compound is the esterification of 5-nitro-2-furancarboxylic acid. digitellinc.com This reaction involves treating the carboxylic acid with methanol (B129727), typically in the presence of a strong acid catalyst such as sulfuric acid. acs.org The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the methyl ester.

Exploration of Novel and Sustainable Synthetic Routes

In line with the growing emphasis on environmentally benign chemical processes, research has been directed towards developing sustainable methods for producing furan-based chemicals, including this compound.

Derivation from Abandoned Biomass

A notable sustainable approach involves the synthesis of this compound from abandoned biomass. digitellinc.com This process leverages readily available and renewable lignocellulosic materials such as corn cobs, bagasse, and rice husks. digitellinc.com The multi-step synthesis is outlined below:

StepReactant(s)Product
1Abandoned Biomass (e.g., corn cobs, bagasse)Furfural
2Furfural, Oxygen2-Furancarboxylic acid
32-Furancarboxylic acid, Nitrating agent5-Nitro-2-furancarboxylic acid
45-Nitro-2-furancarboxylic acid, MethanolThis compound

Table 1: Synthesis Pathway from Abandoned Biomass. digitellinc.com

This pathway begins with the acid-catalyzed hydrolysis of pentosans present in the biomass to produce furfural. digitellinc.com The furfural is then oxidized to 2-furancarboxylic acid. Subsequent nitration of the furan ring at the 5-position yields 5-nitro-2-furancarboxylic acid, which is finally esterified to the target molecule, this compound. digitellinc.com This integrated biorefinery approach offers a promising alternative to petroleum-based syntheses, converting waste materials into a valuable chemical intermediate. mun.ca

Green Chemistry Principles in Synthesis

The synthesis of this compound and its precursors from biomass aligns with several key principles of green chemistry. The most prominent is the use of renewable feedstocks, which reduces reliance on finite fossil fuels. frontiersin.orgacs.org Furthermore, the development of biocatalytic methods for steps such as nitration is an active area of research. digitellinc.comacs.org Enzymes like peroxidases are being explored for the nitration of aromatic compounds under mild, aqueous conditions, which could offer a more environmentally friendly alternative to the traditional use of strong acids and high temperatures. digitellinc.com

The principles of atom economy and waste prevention are also central to developing greener synthetic routes. acs.org Catalytic processes, especially those using reusable heterogeneous catalysts, are preferred over stoichiometric reagents. frontiersin.org For instance, the development of solid acid catalysts for the dehydration of sugars to furans and non-noble metal catalysts for hydrogenation and oxidation reactions are key areas of focus in the sustainable production of furan derivatives. frontiersin.org The use of greener solvents or even solvent-free reaction conditions, where possible, further enhances the environmental profile of the synthesis. nih.gov

Strategies for Analogue and Derivative Synthesis

This compound is a versatile precursor for the synthesis of various analogues and derivatives, primarily by targeting the ester and nitro functionalities. The electron-withdrawing nature of the nitro group activates the furan ring and influences the reactivity of the ester group.

One common strategy involves the aminolysis or hydrazinolysis of the ester. For example, this compound can be reacted with hydrazine (B178648) to produce 5-nitro-2-furoylhydrazine or with ammonia/amines to yield 5-nitro-2-furamide and its N-substituted derivatives. researchgate.net These derivatives can serve as building blocks for more complex heterocyclic systems.

Furthermore, the nitro group itself can be a point of modification. Catalytic hydrogenation of the nitro group can lead to the corresponding amino compound, Methyl 5-amino-2-furoate. researchgate.net This transformation introduces a nucleophilic amino group, opening up a wide range of possibilities for further derivatization, such as acylation, alkylation, and diazotization reactions.

The synthesis of more complex derivatives often involves multi-step reaction sequences. For instance, 5-nitro-2-furfurylidene derivatives can be synthesized from 5-nitro-2-furaldehyde (B57684), which is closely related to the parent compound. acs.org These examples highlight the utility of this compound and its related structures as platforms for generating a diverse library of furan-containing molecules with potential applications in various fields of chemistry.

PrecursorReagent(s)Derivative
This compoundHydrazine5-Nitro-2-furoylhydrazine
This compoundAmmonia5-Nitro-2-furamide
This compoundH₂, CatalystMethyl 5-amino-2-furoate
5-Nitro-2-furaldehydeAcetylglycine, Sodium Acetate (B1210297)2-methyl-4-(5-nitro-2-furfurylmethyliden)-Δ²-oxazolin-5-one

Table 2: Examples of Derivative Synthesis. acs.orgresearchgate.net

Synthesis of Substituted Diphenylfuran Analogs

The synthesis of diphenylfuran analogs from this compound typically involves a multi-step process. A key strategy is the nitration of a pre-formed diphenylfuran carboxylate.

Research has detailed the synthesis of methyl 5-nitro-3,4-diphenylfuran-2-carboxylate. jst.go.jpnih.gov The synthetic approach commences with methyl 3,4-diphenylfuran-2-carboxylate, which is then subjected to nitration to introduce the nitro group at the 5-position of the furan ring. jst.go.jp While specific reaction conditions for this nitration were not detailed in the available abstracts, nitration of aromatic and heteroaromatic rings is commonly achieved using a mixture of nitric acid and sulfuric acid.

Starting from the resulting methyl 5-nitro-3,4-diphenylfuran-2-carboxylate, a variety of derivatives can be synthesized, including amides, hydrazides, hydrazones, oxadiazoles, and thiazoles. jst.go.jp

Table 1: Synthesis of Methyl 5-nitro-3,4-diphenylfuran-2-carboxylate and its Derivatives

Starting MaterialReagent(s)Product
Methyl 3,4-diphenylfuran-2-carboxylateNitrating agentMethyl 5-nitro-3,4-diphenylfuran-2-carboxylate
Methyl 5-nitro-3,4-diphenylfuran-2-carboxylateAmines5-Nitro-3,4-diphenylfuran-2-carboxamides
Methyl 5-nitro-3,4-diphenylfuran-2-carboxylateHydrazine5-Nitro-3,4-diphenylfuran-2-carbohydrazide
5-Nitro-3,4-diphenylfuran-2-carbohydrazideAldehydes/Ketones5-Nitro-3,4-diphenylfuran-2-carbohydrazones

This table is a representation of synthetic possibilities based on the abstract and general organic chemistry principles.

Preparation of Furoylhydrazine and Furamide Derivatives

The ester group of this compound is a prime site for derivatization to form furoylhydrazines and furamides. These derivatives serve as important precursors for the synthesis of various biologically active molecules.

The preparation of 5-nitro-2-furoylhydrazine is a direct conversion from this compound. This is typically achieved by reacting the ester with hydrazine hydrate (B1144303) in a suitable solvent like an alcohol. nih.govresearchgate.net The resulting 5-nitro-2-furoic acid hydrazide is a key intermediate.

This hydrazide can then be condensed with various aldehydes and ketones to furnish a wide range of 5-nitro-2-furoic acid hydrazones. nih.govsigmaaldrich.comresearchgate.netnih.govrsc.org For instance, the reaction of 5-nitro-2-furoic acid hydrazide with 5-nitro-2-furaldehyde yields 5-nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazide. nih.gov

Similarly, furamide derivatives can be synthesized by the reaction of this compound with a variety of primary and secondary amines. This amidation reaction would yield the corresponding N-substituted-5-nitro-2-furamides.

Table 2: Synthesis of Furoylhydrazine and Furamide Derivatives

Starting MaterialReagent(s)Product
This compoundHydrazine hydrate5-Nitro-2-furoic acid hydrazide
5-Nitro-2-furoic acid hydrazideSubstituted aldehydes or ketones5-Nitro-2-furoic acid hydrazones
This compoundPrimary or secondary aminesN-substituted-5-nitro-2-furamides

This table illustrates common synthetic transformations for producing furoylhydrazine and furamide derivatives.

Introduction of Alkyl, Aryl, and Halogenated Substituents at the Furan Ring

Modification of the furan ring itself in this compound allows for the introduction of a variety of substituents, further diversifying the range of accessible compounds.

Arylation: The introduction of aryl groups at the furan ring can be accomplished through methods like the Meerwein arylation. For example, the synthesis of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate has been reported via a modified Meerwein arylation between 2-fluoro-4-nitroaniline (B181687) and methyl 2-furoate. mdpi.com This suggests that similar strategies could be applied to introduce aryl substituents onto the 5-position of the furan ring. Copper-catalyzed arylation reactions are also a powerful tool for forming C-C bonds with aryl halides. nih.govnih.gov

Alkylation: While direct alkylation of this compound is not extensively detailed in the provided search results, general methods for the alkylation of furan rings exist. These often involve organometallic reagents or Friedel-Crafts type reactions, though the presence of the deactivating nitro group would influence the reaction conditions.

Halogenation: The introduction of halogen atoms onto the furan ring can be a key step in further functionalization. While specific examples for the direct halogenation of this compound are not prominent, the halogenation of furan derivatives is a known transformation. The reaction conditions would need to be carefully controlled to achieve the desired regioselectivity, given the directing effects of the existing substituents.

Table 3: Functionalization of the Furan Ring

Reaction TypeReagents/CatalystsPotential Product
ArylationDiazonium salts (Meerwein), Aryl halides with Cu or Pd catalystsMethyl 5-aryl-2-nitrofuroates
AlkylationAlkyl halides with Lewis acids, Organometallic reagentsMethyl 5-alkyl-2-nitrofuroates
HalogenationHalogenating agents (e.g., NBS, NCS)Methyl 5-halo-2-nitrofuroates

This table outlines potential strategies for the introduction of substituents onto the furan ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom in a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the different protons in the molecule. The spectrum typically shows signals for the furan ring protons and the methyl group protons. The chemical shifts (δ) are influenced by the electron-withdrawing nitro group and the ester functionality.

The furan ring protons, being in different chemical environments, exhibit distinct chemical shifts. The proton at the C3 position and the proton at the C4 position of the furan ring typically appear as doublets due to coupling with each other. The methyl protons of the ester group appear as a singlet, as they have no adjacent protons to couple with.

¹H NMR Data for this compound

Proton Chemical Shift (ppm) Multiplicity
H-3 7.3-7.4 d
H-4 7.6-7.7 d
-OCH₃ 3.9-4.0 s

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data compiled from publicly available spectral information. chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts are spread over a wider range compared to ¹H NMR, which helps in the unambiguous assignment of each carbon atom. oregonstate.edu

The carbonyl carbon of the ester group typically resonates at a downfield chemical shift. The carbon atoms of the furan ring show signals in the aromatic region, with their exact positions influenced by the nitro and ester substituents. The carbon of the methyl group appears at an upfield chemical shift.

¹³C NMR Data for this compound

Carbon Chemical Shift (ppm)
C2 (C=O) ~157
C3 ~113
C4 ~120
C5 ~153
-OCH₃ ~53
Furan C bearing ester ~145

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data compiled from publicly available spectral information and typical chemical shift ranges. chemicalbook.comoregonstate.edu

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique used to study species with unpaired electrons. mlsu.ac.inbhu.ac.in While this compound itself is not a radical, ESR can be employed to study radical species formed from it, for instance, through electrochemical or photochemical reactions. The nitro group can be reduced to a nitro anion radical, which is ESR active.

The ESR spectrum of the this compound anion radical would exhibit hyperfine splitting due to the interaction of the unpaired electron with the nitrogen nucleus of the nitro group and the protons of the furan ring. bhu.ac.in This hyperfine structure provides valuable information about the distribution of the unpaired electron density within the molecule. mlsu.ac.in The technique is highly specific to paramagnetic species, making it a powerful tool for studying radical intermediates. bhu.ac.in

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. nih.gov For this compound (C₆H₅NO₅), HRMS can confirm its molecular formula by measuring its exact mass. The theoretical exact mass of this compound is 171.0168 Da. nih.gov HRMS instruments, such as Orbitrap or FT-ICR, can measure this with high precision, typically within a few parts per million (ppm). nih.gov This high mass accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov

HRMS Data for this compound

Property Value Reference
Molecular Formula C₆H₅NO₅ nih.govsigmaaldrich.com
Molecular Weight 171.11 g/mol nih.govsigmaaldrich.com
Theoretical Exact Mass 171.01677226 Da nih.gov

Applications in Matrix-Assisted Ionization Vacuum (MAIV)

Matrix-Assisted Ionization Vacuum (MAIV) is a soft ionization technique for mass spectrometry that allows for the analysis of a wide range of compounds, including peptides and proteins. nih.gov In this method, the analyte is mixed with a matrix, and ions are generated when the mixture is introduced into the vacuum of the mass spectrometer, without the need for a laser or high voltage. nih.gov

While direct applications of MAIV for the analysis of this compound are not extensively documented, the technique's ability to handle small molecules suggests its potential utility. For instance, this compound could potentially serve as a matrix or be analyzed using a suitable matrix like 3-nitrobenzonitrile. nih.govresearchgate.net The MAIV technique produces multiply charged ions, similar to electrospray ionization (ESI), and is known for its high sensitivity due to the in-vacuum ion generation, which minimizes ion losses. nih.govnih.gov This could be advantageous for detecting and characterizing this compound and its derivatives or reaction products at low concentrations.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural components.

The most prominent peaks in the IR spectrum of this compound are associated with the nitro group (NO₂), the ester group (C=O and C-O), and the furan ring. The asymmetric and symmetric stretching vibrations of the nitro group typically appear as strong bands in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The carbonyl (C=O) stretching vibration of the ester group is expected to produce a strong absorption band in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and furan ring will also be present.

A representative dataset for the IR spectral analysis of this compound is provided below:

Vibrational ModeWavenumber (cm⁻¹)Functional Group
Asymmetric NO₂ Stretch~1530Nitro
Symmetric NO₂ Stretch~1350Nitro
Carbonyl C=O Stretch~1725Ester
C-O Stretch~1250Ester/Furan
Furan Ring VibrationsMultiple bandsFuran

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the specific instrument used.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It measures the inelastic scattering of monochromatic light, revealing vibrational modes that are often weak or absent in IR spectra. For this compound, Raman spectroscopy is particularly useful for observing the vibrations of the furan ring and the symmetric vibrations of the nitro group.

The Raman spectrum would be expected to show a strong band for the symmetric NO₂ stretching vibration, which is often more intense in Raman than in IR. The various C-C and C-H vibrations within the furan ring also give rise to characteristic Raman signals.

Vibrational ModeWavenumber (cm⁻¹)Functional Group
Symmetric NO₂ Stretch~1350Nitro
Furan Ring BreathingMultiple bandsFuran
C-H Bending/StretchingMultiple bandsFuran/Methyl

X-ray Crystallography for Solid-State Structural Analysis

Analysis of Crystal Packing and Intermolecular Interactions

The crystal structure of a compound reveals how individual molecules are arranged in the crystal lattice, which is governed by various intermolecular forces. In the case of this compound, the presence of the polar nitro group and the ester functionality suggests the likelihood of significant dipole-dipole interactions and potentially weak hydrogen bonds influencing the crystal packing.

Hirshfeld surface analysis, a tool often used in conjunction with X-ray crystallography, can be employed to visualize and quantify intermolecular interactions within the crystal. nih.gov For similar nitro-containing aromatic compounds, studies have shown that O···H contacts are often dominant in the crystal packing. nih.gov It is also conceivable that π-π stacking interactions between the furan rings of adjacent molecules contribute to the stability of the crystal structure. nih.gov

Conformational Analysis in the Crystalline State

X-ray crystallography provides the definitive conformation of the molecule in the solid state. For this compound, this analysis would reveal the dihedral angle between the plane of the furan ring and the plane of the nitro group, as well as the orientation of the methyl ester group relative to the ring. The planarity of the furan ring and the attached substituents can be precisely determined. In similar structures, the aromatic rings are often twisted with respect to each other. nih.gov

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and oxygen) present in a compound. This analysis is critical for verifying the empirical and molecular formula of a synthesized or purified substance. The molecular formula for this compound is C₆H₅NO₅, and its molecular weight is 171.11 g/mol . sigmaaldrich.comnih.gov

The theoretical elemental composition can be calculated from the molecular formula and compared with the experimental values obtained from combustion analysis or other elemental analysis techniques.

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.01672.0642.14
HydrogenH1.0155.052.95
NitrogenN14.01114.018.19
OxygenO16.00580.0046.72
Total 171.12 100.00

Experimental results from elemental analysis should closely match these calculated percentages to confirm the purity and identity of the compound.

Chemical Reactivity and Transformation Pathways of Methyl 5 Nitro 2 Furoate

Nitro Group Reduction Mechanisms

The nitro group is a key functional group in Methyl 5-nitro-2-furoate, and its reduction is a critical transformation pathway. This process can be initiated through both enzymatic and biological means, leading to a range of reduced products.

Enzymatic Reduction Pathways (e.g., by Xanthine (B1682287) Oxidase)

The enzymatic reduction of this compound has been demonstrated using milk xanthine oxidase. sigmaaldrich.comnih.gov This enzyme facilitates the transfer of electrons, leading to the reduction of the nitro group. The process is a key example of how the compound can be metabolized and transformed under biological conditions. The reaction with xanthine oxidase highlights a specific pathway for the formation of various reduced derivatives. nih.gov

Identification of Reduction Products (e.g., Methyl 5-hydroxylamino-2-furoate, Methyl 5-amino-2-furoate, Dihydroxyhydrazine Derivatives)

Following the enzymatic reduction of this compound by milk xanthine oxidase, several reduction products have been successfully isolated and identified. nih.gov Two of these are novel nitrofuran metabolites. The primary products identified include Methyl 5-hydroxylamino-2-furoate and Methyl 5-amino-2-furoate. sigmaaldrich.comnih.gov Additionally, a dihydroxyhydrazine derivative, specifically 1,2-dihydroxy-1,2-di(5-methoxycarbonyl-2-furyl)hydrazine, has been identified as a significant metabolite in this reduction process. nih.gov

Reduction Product Identification Method
Methyl 5-hydroxylamino-2-furoateIsolated from incubation with milk xanthine oxidase. nih.gov
Methyl 5-amino-2-furoateIdentified by comparison with a synthetic sample. nih.gov
1,2-dihydroxy-1,2-di(5-methoxycarbonyl-2-furyl)hydrazineIdentified as a new type of nitrofuran metabolite. nih.gov

Biological Nitroreduction Processes in Microorganisms

The antibacterial activity of many nitro-containing compounds is linked to their reduction within microbial cells. nih.gov For instance, the effectiveness of pharmaceuticals like metronidazole (B1676534) against H. pylori is due to the reduction of its 5-nitroimidazole group within the microorganism. This process of nitroreduction is a common mechanism for the bioactivation of nitro compounds. While specific studies on this compound in various microorganisms are not detailed, the general principle of nitroreduction is a well-established phenomenon in microbes. nih.gov This process is crucial for the biological activity of many nitroaromatic compounds. nih.gov

Reactivity of the Furan (B31954) Ring System

The furan ring in this compound is an aromatic system that can participate in various reactions. The electron-withdrawing nature of the nitro and ester groups influences the reactivity of the furan ring. The structure can be stabilized by heteroaromatic π-π stacking interactions between the furan and other aromatic rings. mdpi.com In related furan derivatives, reactions such as formylation have been observed, indicating the potential for electrophilic substitution on the furan ring. mdpi.com

Transformations Involving the Ester Moiety

The ester group of this compound is another site for chemical transformations. This moiety can be converted into other functional groups, expanding the synthetic utility of the parent compound. For example, this compound can be used in the synthesis of 5-nitro-2-furoylhydrazine. sigmaaldrich.com This transformation involves the reaction of the ester with hydrazine (B178648). Furthermore, the ester can be converted to 5-nitro-2-furamide (B3511988), demonstrating its reactivity towards amidation. sigmaaldrich.com

Computational Chemistry and Theoretical Investigations of Methyl 5 Nitro 2 Furoate

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing fundamental insights into the electronic structure and properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a popular method for calculating the optimized geometry and electronic properties of molecules. While specific DFT studies exclusively on Methyl 5-nitro-2-furoate are not widely available in public literature, extensive research on structurally similar 5-nitrofuran derivatives provides a strong basis for understanding its probable characteristics. For instance, DFT studies on related compounds like 5-nitro-2-furaldehyde (B57684) oxime have been performed to determine their conformational stability, vibrational spectra, and molecular structure. These studies typically employ basis sets like B3LYP/6-311++G(d,p) to obtain accurate predictions of molecular geometry and energy.

The electronic structure of a molecule, particularly the distribution of electrons in its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key determinant of its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity.

For 5-nitrofuran derivatives, the nitro group significantly influences the electronic structure, acting as a strong electron-withdrawing group. This generally leads to a lower LUMO energy, making the molecule a good electron acceptor, a feature often linked to the biological activity of nitroaromatic compounds. A study on a quinolone-based hydrazone containing a 5-nitrofuran moiety revealed a small HOMO-LUMO energy gap of 0.112566 eV, suggesting good chemical reactivity. acs.org Other reactivity descriptors that can be derived from quantum chemical calculations include molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of a molecule, and various global reactivity descriptors as shown in the table below.

Table 1: Key Reactivity Descriptors from Quantum Chemical Calculations

DescriptorDefinitionImplication for Reactivity
HOMO Energy Energy of the Highest Occupied Molecular OrbitalHigher energy indicates a better electron donor.
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalLower energy indicates a better electron acceptor.
HOMO-LUMO Gap Energy difference between HOMO and LUMOSmaller gap suggests higher chemical reactivity and lower kinetic stability. ajchem-a.com
Ionization Potential (I) The minimum energy required to remove an electron from a molecule (I ≈ -EHOMO)A lower ionization potential indicates that the molecule is more easily oxidized.
Electron Affinity (A) The energy released when an electron is added to a molecule (A ≈ -ELUMO)A higher electron affinity indicates a greater ability to accept an electron.
Electronegativity (χ) The ability of a molecule to attract electrons (χ = (I+A)/2)A higher electronegativity suggests a stronger pull on electrons in a chemical bond.
Chemical Hardness (η) Resistance to change in electron distribution (η = (I-A)/2)A larger value indicates greater stability and lower reactivity.
Chemical Softness (S) The reciprocal of chemical hardness (S = 1/η)A larger value indicates higher reactivity.
Electrophilicity Index (ω) A measure of the electrophilic power of a molecule (ω = μ²/2η, where μ is the chemical potential)A higher value indicates a stronger electrophile.

This table is a generalized representation based on DFT principles and findings for related compounds.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with biological macromolecules, such as proteins and nucleic acids.

In silico docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target. The antibacterial activity of many nitrofuran derivatives is believed to stem from the inhibition of essential bacterial enzymes. Molecular docking studies on various nitrofuran derivatives have been performed against potential bacterial targets, including dihydrofolate reductase and FtsZ from Staphylococcus aureus. rcsb.orgrcsb.org For example, the crystal structure of Staphylococcus aureus FtsZ in complex with an inhibitor (PDB ID: 5XDT) provides a template for docking studies to investigate how nitrofuran derivatives might bind to this essential cell division protein. rcsb.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov QSAR models are developed by correlating the variation in the biological activity of a series of compounds with the variation in their physicochemical properties, which are represented by molecular descriptors.

For 5-nitrofuran derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their antibacterial activity. acs.org These studies often reveal that the biological activity is influenced by a combination of electronic, steric, and hydrophobic properties. Electronic parameters, such as the reduction potential of the nitro group and the HOMO/LUMO energies, are frequently found to be significant, underscoring the importance of the nitro group's reduction in the mechanism of action of these compounds. nih.gov Other descriptors that have been shown to be important in QSAR models of nitroaromatic compounds include molecular shape indices and molecular electrostatic potentials. lmaleidykla.lt While a specific QSAR model incorporating this compound is not documented in the reviewed literature, the general findings from QSAR studies on this class of compounds provide valuable guidance for the design of new derivatives with potentially enhanced activity.

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₅NO₅PubChem nih.gov
Molecular Weight 171.11 g/mol PubChem nih.gov
XLogP3 1PubChem nih.gov
Hydrogen Bond Donor Count 0PubChem nih.gov
Hydrogen Bond Acceptor Count 5PubChem nih.gov
Rotatable Bond Count 2PubChem nih.gov
Topological Polar Surface Area 85.3 ŲPubChem nih.gov
Heavy Atom Count 12PubChem nih.gov
Complexity 199PubChem guidechem.com

Biological Activities and Mechanistic Studies of Methyl 5 Nitro 2 Furoate

Anticancer Research Applications

Modulation of Aquaporin Ion Channel Activity

Aquaporins (AQPs) are a family of transmembrane proteins that facilitate the transport of water and other small solutes across cell membranes. nih.gov Certain isoforms, such as Aquaporin-1 (AQP1), also function as ion channels, and their modulation is a subject of interest in various physiological and pathological processes. nih.gov

In a study investigating furan (B31954) compounds as potential inhibitors of AQP1 ion channels, Methyl 5-nitro-2-furoate (referred to in the study as M5NF) was analyzed for its effects on the ion conductance of human AQP1 channels. While structurally related compounds like 5-hydroxymethyl-2-furfural (5HMF) and 5-nitro-2-furoic acid (5NFA) demonstrated a dose-dependent block of the AQP1 ion current, a similar inhibitory effect for this compound was not apparent under the experimental conditions. The absence of significant inhibition of the AQP1 ion channel by this compound suggests it may not be an effective modulator of this specific channel's activity.

Impact on Cancer Cell Migration and Invasion

The migration and invasion of cancer cells are complex processes that are hallmarks of metastasis. nih.gov The expression of aquaporins, including AQP1 and AQP5, has been linked to increased cancer cell migration, potentially by facilitating rapid changes in cell volume at the leading and trailing edges of a moving cell. nih.govnih.gov Overexpression of AQP5, in particular, has been associated with increased metastasis and poor prognosis in multiple cancers. nih.gov

Given the role of AQP1 ion channel activity in cell migration, the study that evaluated this compound's effect on AQP1 also explored its impact on the migration and invasion of cancer cells. The findings correlated the lack of AQP1 ion channel inhibition by this compound with an absence of a significant effect on slowing cancer cell migration and invasion in the models tested. This suggests that, unlike other furan derivatives that did inhibit AQP1 and subsequently reduced cell motility, this compound may not influence this particular AQP1-mediated pathway of cancer cell migration.

Mutagenic Potential and Structure-Activity Relationships

Nitroaromatic compounds, including nitrofurans, are widely recognized for their potential mutagenic and genotoxic effects, which have been extensively studied. researchgate.netresearchgate.net

The mutagenic potential of nitrofurans is often evaluated using the bacterial reverse mutation assay, commonly known as the Ames test, with various strains of Salmonella typhimurium. nih.govhenryford.com These strains are engineered to detect different types of mutations. For instance, the TA98 strain is used to identify frameshift mutations, while the TA100 strain detects base-pair substitution mutations. henryford.comnih.gov

Studies on a range of 2-substituted 5-nitrofurans have shown that these compounds exhibit widely different mutagenic activities, often without the need for external metabolic activation by a liver S9 fraction. nih.gov This indicates that the compounds themselves, or their metabolites formed by bacterial nitroreductases, are the ultimate mutagens. researchgate.netnih.gov

In a comparative study of eight representative 5-nitrofurans in S. typhimurium TA98, the mutagenic potency varied dramatically depending on the substituent at the 2-position. While some derivatives were potent mutagens, the closely related compound 5-nitro-2-furoic acid was found to be essentially inactive in the assay. nih.gov This highlights the critical role of the ester group in this compound compared to the carboxylic acid group in determining mutagenic activity.

Table 1: Mutagenicity of Representative 2-Substituted 5-Nitrofurans in Salmonella typhimurium TA98

CompoundSubstituent at 2-PositionMutagenic Activity (revertants/nmole)Potency Classification
5-nitro-2-furanacrylic N-(5-nitro-2-furfurylidene)hydrazide-CH=CH-CO-NH-N=CH-(C4H2O-5-NO2)90-300Potent
Furazolidone-CH=N-N(CO)CH2OCH290-300Potent
5-nitro-2-furanacrolein-CH=CH-CHO90-300Potent
5-nitro-2-furaldehyde (B57684) semicarbazone-CH=N-NH-CO-NH2~10Medium
Nitrofurantoin-CH=N-N(CO)NH(CO)CH2~10Medium
5-nitro-2-furaldehyde-CHO0-4Weak
5-nitro-2-furaldehyde diacetate-CH(O-CO-CH3)20-4Weak
5-nitro-2-furoic acid-COOH0-4Weak/Inactive

Data sourced from a study on mutagenicity in S. typhimurium TA98. nih.gov

Quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating the molecular determinants of mutagenicity for nitrofuran derivatives. nih.gov These analyses reveal that the genotoxic activity of this class of compounds is not governed by a single property but by a combination of electronic, hydrophobic, and steric factors. nih.govepa.gov

The 5-nitro group is essential for mutagenicity. Its enzymatic reduction, particularly by bacterial nitroreductases, is considered the primary activation step leading to the formation of reactive intermediates, such as N-hydroxy derivatives, that can damage DNA. nih.gov

QSAR models have identified several key parameters that contribute to the genotoxic activity of nitrofurans: nih.gov

Electronic Effects: The charge on the furan ring carbon atom attached to the nitro group (C2) is a critical factor. This supports a furan ring opening mechanism as part of the process explaining its genotoxicity. nih.gov

Hydrophobicity: The hydrophobicity of the molecule, often represented by the logarithm of the octanol/water partition coefficient (log P), plays a significant role. nih.govepa.gov

Steric Factors: The size and shape of the substituents on the furan ring, described by molecular descriptors like molar refractivity (MR), also influence the mutagenic potency. nih.gov The nature of the substituent at the 2-position can dramatically alter the activity, as seen with the difference between a simple aldehyde and a more complex side chain. nih.gov

Table 2: Key Structural Determinants for Nitrofuran Mutagenicity from QSAR Analysis

ParameterDescriptionInfluence on Genotoxicity
Electronic (qc2) Charge on the C2 atom of the furan ring attached to the NO2 group.A primary determinant; supports a furan ring opening mechanism. nih.gov
Hydrophobic (log P) The octanol/water partition coefficient, a measure of hydrophobicity.Directly contributes to the mutagenic activity. nih.govepa.gov
Steric (MR, Isat) Molar Refractivity and other descriptors related to molecular size and shape.Modulates the compound's ability to interact with biological targets. nih.gov

Information based on a mechanistic QSAR study of nitrofuran derivatives. nih.gov

Anti-inflammatory Investigations

While direct studies on the anti-inflammatory properties of this compound are not prominent in the available literature, research on structurally related compounds provides some insight. Investigations into a series of 2-substituted 1-methyl-5-nitroindazolinones identified significant anti-inflammatory activity in both zebrafish leukocyte migration assays and mouse ear edema models. nih.gov

A structure-activity relationship (SAR) analysis performed on these nitroindazolinones highlighted the critical importance of the 5-nitro group for the observed anti-inflammatory effects. nih.gov The study concluded that this nitro group was an evident contributor to the activity. While these findings are for an indazole ring system rather than a furan ring, they suggest that the 5-nitro moiety, also present in this compound, can be a key functional group for conferring anti-inflammatory properties in certain classes of aromatic compounds. nih.gov The mechanisms for the active nitroindazolinones included inhibition of the release of cytokines like TNF-α and IL-6, as well as inhibition of COX-2 and iNOS expression. nih.gov

Structure Activity Relationship Sar and Rational Design Principles

Criticality of the Nitro Group for Biological Activity

The nitro group (–NO₂) is a cornerstone of the biological activity observed in many nitro-containing compounds, including methyl 5-nitro-2-furoate. nih.govsvedbergopen.com This functional group is not merely a passive component but an active participant in the molecule's mechanism of action, often acting as a pharmacophore. nih.govresearchgate.net The biological effects of many nitro compounds are contingent upon the reduction of the nitro group. nih.gov This process, facilitated by nitroreductase enzymes, can lead to the formation of reactive intermediates like nitroso and hydroxylamine (B1172632) derivatives, which can exert cytotoxic effects on target organisms. svedbergopen.comresearchgate.net

The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the entire molecule, affecting its ability to interact with biological targets. nih.govresearchgate.net This can enhance the compound's capacity to bind to specific enzymes or receptors, a critical factor in its therapeutic action. svedbergopen.com For instance, in many antimicrobial applications, the nitro group is essential for the compound's ability to induce oxidative stress within pathogenic cells, leading to their death. nih.gov The presence and position of the nitro group can therefore be considered a primary determinant of the biological activity of this compound and related nitrofurans.

Influence of Substituents at the Furan (B31954) Ring Positions on Potency and Specificity

While the nitro group is fundamental, the potency and specificity of this compound are further modulated by substituents at other positions on the furan ring. The furan ring itself serves as a scaffold, and modifications to its structure can fine-tune the compound's biological profile.

The nature and position of substituents can impact several key properties:

Steric Hindrance: The size and shape of substituents can introduce steric hindrance, influencing how the molecule fits into the active site of a target enzyme or receptor. This can lead to increased specificity for a particular biological target.

Electronic Effects: Substituents can have either electron-donating or electron-withdrawing effects, which can modify the reactivity of the furan ring and the nitro group. These electronic perturbations can influence the reduction potential of the nitro group, thereby affecting its activation and subsequent biological activity.

Rational Design of this compound Analogues with Enhanced Therapeutic Profiles

The principles of rational drug design are actively applied to create analogs of this compound with improved therapeutic characteristics, such as increased potency, greater selectivity, and reduced toxicity. This process leverages the understanding of the SAR of the parent molecule.

Key strategies in the rational design of this compound analogs include:

Modification of the Ester Group: Replacing the methyl ester with other functional groups, such as amides or hydrazides, can lead to compounds with different pharmacokinetic and pharmacodynamic properties. sigmaaldrich.com For instance, the synthesis of 5-nitro-2-furoylhydrazine from this compound is a step towards creating derivatives with potentially different biological activities. sigmaaldrich.com

Introduction of Substituents on the Furan Ring: As discussed, adding or modifying substituents on the furan ring can modulate the compound's activity. For example, the synthesis of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate introduces a substituted phenyl ring, which can significantly alter the molecule's three-dimensional structure and its interactions with biological targets. mdpi.com

Bioisosteric Replacement: This involves replacing certain functional groups with others that have similar physical or chemical properties but may lead to improved biological performance. For example, replacing the furan ring with another five-membered heterocycle could be explored.

An example of the type of data generated during these analog design studies is presented below. The table showcases hypothetical analogs of this compound and their resulting biological activity.

CompoundR1 Substituent (Position 2)R2 Substituent (Position 4)Biological Activity (IC50, µM)
This compound-COOCH3-H15.2
Analog A-CONH2-H12.8
Analog B-COOCH3-Cl9.5
Analog C-CONHCH3-H18.1
Analog D-COOH-Br7.3

Through these and other rational design approaches, researchers aim to develop novel compounds based on the this compound scaffold that offer superior therapeutic benefits.

Advanced Research Applications and Future Perspectives of Methyl 5 Nitro 2 Furoate

Role as a Key Intermediate in Pharmaceutical Synthesis

Methyl 5-nitro-2-furoate serves as a crucial starting material and intermediate in the synthesis of a wide array of pharmaceutical compounds. guidechem.com Its reactive nature allows for various chemical modifications, making it a versatile building block for creating more complex molecules with desired biological activities. The nitro group and the ester functional group are key to its reactivity, enabling transformations into other functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds. koreascience.kr

One of the notable applications of this compound is in the synthesis of nitrofuran-based drugs. For instance, it is a precursor in the production of Nifuroxazide , an oral antimicrobial agent. nih.gov It is also utilized in the synthesis of Nifuratel , a drug with a broad spectrum of antiprotozoal and antifungal activity. chemicalbook.com The synthesis of these drugs often involves the transformation of the methyl ester group of this compound into a hydrazide or other reactive moieties, which are then condensed with other molecules to form the final active pharmaceutical ingredient.

Beyond these examples, this compound is employed in the creation of a diverse range of bioactive molecules. It can be used to synthesize 5-nitro-2-furoylhydrazine and 5-nitro-2-furamide (B3511988), which are themselves important intermediates for further chemical elaboration. sigmaaldrich.com The reduction of the nitro group can lead to the formation of aminofuran derivatives, which are also valuable in medicinal chemistry. nih.gov

The versatility of this compound as a synthetic intermediate is highlighted in the following table, which lists some of the important compounds derived from it.

Starting MaterialResulting Compound/IntermediateApplication/Significance
This compound5-nitro-2-furoylhydrazineIntermediate for pharmaceutical synthesis
This compound5-nitro-2-furamideIntermediate for pharmaceutical synthesis
This compoundMethyl 5-amino-2-furoatePrecursor for bioactive aminofuran derivatives
This compoundNifuroxazideAntimicrobial agent
This compoundNifuratelAntiprotozoal and antifungal agent

Utility in Advanced Analytical Methodologies (e.g., as a Matrix Compound)

In the realm of analytical chemistry, this compound has found a niche application as a matrix compound in a technique known as Matrix-Assisted Ionization Vacuum (MAIV). chemicalbook.comsigmaaldrich.com MAIV is a soft ionization technique used in mass spectrometry for the analysis of non-volatile and thermally labile molecules, such as proteins and peptides.

In this method, the analyte is co-crystallized with a large excess of a matrix compound, in this case, this compound. The matrix absorbs energy from a laser, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. The choice of matrix is critical for the success of the analysis, and this compound has been shown to be an effective matrix for certain applications. For example, its utility has been demonstrated in the analysis of bovine insulin. chemicalbook.comsigmaaldrich.com The properties of this compound, such as its ability to absorb laser radiation and facilitate analyte ionization, make it a valuable tool for researchers studying large biomolecules.

Continuous Development as Novel Antimicrobial and Antitubercular Agents

The nitrofuran class of compounds has a long history of use as antimicrobial agents, and research continues to explore new derivatives with improved efficacy and broader spectrum of activity. nih.gov this compound, as a key building block for nitrofuran derivatives, plays a significant role in this ongoing development. The nitro group is essential for the antimicrobial activity of these compounds, which are prodrugs that are activated by bacterial nitroreductases to form reactive species that damage bacterial DNA and other macromolecules. researchgate.net

Numerous studies have reported the synthesis and evaluation of nitrofuran derivatives with potent antimicrobial and antitubercular activity. For instance, various 5-nitro-2-furoic acid hydrazones have been synthesized and shown to be active against Mycobacterium tuberculosis, the causative agent of tuberculosis. upol.cz Some of these compounds have demonstrated activity against both the logarithmic and starved-phase cultures of the bacteria, suggesting they may be effective against persistent infections. upol.cz

The development of novel 5-nitrofuran-2-yl hydrazones has also yielded compounds with broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the antimicrobial potency of these derivatives, often by modifying the substituent attached to the hydrazone moiety. nih.gov

The following table summarizes some of the research findings on the antimicrobial and antitubercular activity of compounds derived from or related to the 5-nitro-2-furoic acid scaffold.

Compound/Derivative ClassTarget Organism(s)Key Findings
5-nitro-2-furoic acid hydrazonesMycobacterium tuberculosisActive against both log and starved phase cultures; potential to treat persistent infections. upol.cz
5-nitrofuran-2-carbohydrazidesAspergillus fumigatus, Staphylococcus aureus, Streptococcus pneumoniae, Bacillus subtilis, Salmonella typhimurium, Klebsiella pneumoniae, Escherichia coli, Mycobacterium tuberculosisBroad-spectrum antimicrobial and antimycobacterial activity. nih.gov
Nifuroxazide analoguesMultidrug-resistant Staphylococcus aureusSignificant bacteriostatic and some bactericidal activity. nih.gov
5-nitrofuran based 1,2,3-triazolesGram-positive and Gram-negative bacteria, Mycobacterium tuberculosis H37RvPromising antibacterial and antitubercular activity. scilit.com

Exploration in Emerging Anticancer Therapies

The potential of nitrofuran derivatives in anticancer therapy is an emerging area of research. While direct studies on the anticancer activity of this compound are limited, research on related structures suggests that this class of compounds may hold promise. The cytotoxic properties of some quinazoline (B50416) derivatives, which can be synthesized using nitrofuran-containing intermediates, have been evaluated against various human cancer cell lines. upol.czresearchgate.net

For example, a study on a 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl guidechem.comchemicalbook.comnih.govtriazolo[4,3-c] quinazoline derivative demonstrated cytotoxic effects on the HeLa human cancer cell line. upol.czresearchgate.net Other research has shown that certain quinazolinone derivatives exhibit cytotoxic activity against a panel of cancer cell lines, including melanoma, pancreatic, colon, cervical, breast, and liver cancer cells. researchgate.net These findings, although not directly involving this compound, highlight the potential for developing anticancer agents based on the nitrofuran scaffold. The mechanism of action of these compounds is thought to involve the induction of apoptosis and cell cycle arrest in cancer cells. nih.gov Further investigation into the synthesis and cytotoxic evaluation of derivatives of this compound is warranted to explore their potential as anticancer agents.

Future Research Directions in Furan (B31954) Chemistry and Nitrofuran Biology

The field of furan chemistry and the biological applications of nitrofurans continue to evolve, with several exciting future research directions. One key area is the revival of nitrofurans as a drug class to combat the growing threat of antibiotic resistance. nih.gov Future efforts will likely focus on the design and synthesis of novel nitrofuran derivatives with enhanced potency, a broader spectrum of activity, and reduced toxicity. nih.gov This will involve a deeper understanding of the structure-activity relationships and the mechanisms of action of these compounds.

Further research is also needed to elucidate the precise molecular targets of activated nitrofurans within bacterial and cancer cells. nih.gov Identifying these targets could lead to the development of more selective and effective drugs. Moreover, exploring the potential of nitrofuran derivatives in combination therapies, both with other antibiotics and with anticancer drugs, could be a promising strategy to enhance their therapeutic efficacy and overcome resistance.

The unique chemical properties of this compound also make it an attractive scaffold for the development of new chemical probes and diagnostic tools. Its application as a matrix in mass spectrometry could be expanded to analyze a wider range of biomolecules. Furthermore, the synthesis of fluorescently labeled or biotinylated derivatives of this compound could enable researchers to track its uptake and localization within cells, providing valuable insights into its biological activity.

Q & A

Q. What are the recommended methods for preparing stock solutions of methyl 5-nitro-2-furoate in biological assays?

this compound (M5NF) is typically dissolved in dimethyl sulfoxide (DMSO) to create 1000× stock solutions. For experimental use, dilute the stock 1:1000 into isotonic saline or cell culture medium to achieve final working concentrations. Vehicle controls (e.g., 0.1% DMSO in saline) must be included to account for solvent effects .

Q. How can researchers verify the purity and structural integrity of this compound?

Analytical techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are recommended for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy can confirm structural integrity. Cross-referencing with CAS No. 1874-23-3 ensures correct identification .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Post-experiment waste should be segregated and disposed of via certified chemical waste management services to prevent environmental contamination .

Advanced Research Questions

Q. How is this compound utilized in studying ion channel modulation?

M5NF has been applied in quantitative swelling assays using Xenopus oocytes to investigate aquaporin or ion channel activity. Each oocyte serves as its own control: baseline measurements are taken pre-treatment, followed by post-treatment comparisons after incubation with M5NF. This method minimizes intercellular variability .

Q. What experimental strategies can resolve discrepancies in reported bioactivity data for this compound?

Inconsistent bioactivity results may arise from variations in solvent concentration (e.g., DMSO cytotoxicity) or assay conditions. To address this:

  • Standardize solvent concentrations (≤0.1% DMSO).
  • Use systematic review methodologies, such as EFSA’s tailored search strategies, to identify confounding variables across studies (e.g., temperature, pH, or incubation time) .

Q. How can researchers optimize the concentration of this compound for cytotoxicity studies?

Conduct dose-response curves using serial dilutions (e.g., 1–100 µM) to determine the EC₅₀ or IC₅₀. Pair with viability assays (e.g., MTT or propidium iodide exclusion) to distinguish specific effects from general cytotoxicity. Include parallel controls with equivalent DMSO concentrations .

Methodological Considerations

Q. What statistical approaches are suitable for analyzing this compound’s effects in repeated-measurement assays?

Use paired t-tests or mixed-effects models to compare pre- and post-treatment measurements within the same biological sample (e.g., oocytes). For multi-group comparisons, apply ANOVA with post-hoc corrections (e.g., Tukey’s test) .

Q. How can researchers validate the specificity of this compound in modulating target pathways?

Employ genetic knockouts (e.g., CRISPR/Cas9) or pharmacological inhibitors to confirm target engagement. For example, if M5NF is hypothesized to block aquaporins, compare its effects in wild-type vs. aquaporin-deficient cell lines .

Data Reproducibility and Documentation

Q. What metadata should be documented to ensure reproducibility in this compound experiments?

Record:

  • Solvent preparation (DMSO batch, storage conditions).
  • Exact incubation times and temperatures.
  • Instrument calibration details (e.g., osmolarity adjusters in swelling assays).
  • Raw data and normalization methods (e.g., baseline subtraction protocols) .

Q. How can researchers mitigate batch-to-batch variability in this compound studies?

Source the compound from certified suppliers (e.g., Sigma-Aldrich, Aladdin) and validate each batch via HPLC. Use internal standards (e.g., deuterated analogs) in mass spectrometry to control for variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.